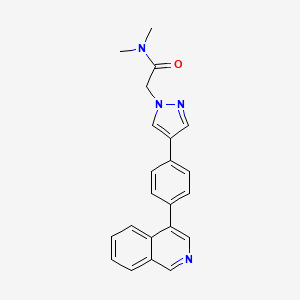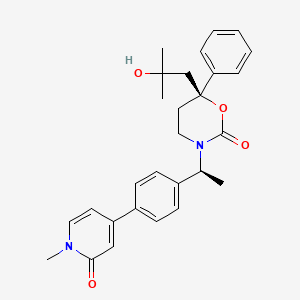
Biotine-PEG5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG5-azide: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in the field of click chemistry, particularly for bioconjugation and labeling applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: Used to attach biotin to various biomolecules, facilitating their detection and purification.
Click Chemistry: Employed in click chemistry reactions to form stable triazole linkages with alkyne-containing molecules.
Biology:
Protein Labeling: Utilized for labeling proteins with biotin, enabling their detection using avidin or streptavidin-based assays.
Cell Imaging: Applied in cell imaging studies to visualize biotinylated molecules within cells.
Medicine:
Drug Delivery: Explored for targeted drug delivery systems where biotinylated drugs can be directed to specific cells using avidin or streptavidin.
Diagnostics: Used in diagnostic assays to detect biotinylated biomolecules.
Industry:
Mécanisme D'action
- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .
- These reactions facilitate the assembly of PROTACs by linking the E3 ligase ligand and the target protein ligand .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Biotin-PEG5-azide plays a crucial role in biochemical reactions due to its azide group. This azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups . These interactions allow Biotin-PEG5-azide to form stable triazole linkages with other biomolecules, facilitating the creation of PROTACs .
Cellular Effects
The effects of Biotin-PEG5-azide on cells are primarily related to its role in the formation of PROTACs. As a linker, Biotin-PEG5-azide enables the selective degradation of target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biotin-PEG5-azide exerts its effects at the molecular level through its interactions with other biomolecules. Its azide group can form a stable triazole linkage with alkyne, DBCO, or BCN groups present in other molecules . This allows Biotin-PEG5-azide to connect an E3 ubiquitin ligase ligand with a target protein ligand, forming a PROTAC . The resulting PROTAC can then recruit an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of Biotin-PEG5-azide over time in laboratory settings are largely dependent on the stability of the PROTACs it helps form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-azide typically involves the conjugation of biotin with a PEG spacer that terminates in an azide group. The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG diamine to form biotin-PEG-amine.
Azidation: Finally, the terminal amine group of the PEG spacer is converted to an azide group using a reagent like sodium azide.
Industrial Production Methods: In an industrial setting, the production of Biotin-PEG5-azide follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS in the presence of a base.
Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG diamine.
Azidation in Flow Reactors: The PEGylated biotin is then passed through a flow reactor where it reacts with sodium azide to form Biotin-PEG5-azide
Analyse Des Réactions Chimiques
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Biotin-PEG5-azide undergoes CuAAC reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in a copper-free manner.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs strained alkynes for the reaction.
Major Products:
Comparaison Avec Des Composés Similaires
Biotin-PEG3-azide: Similar in structure but with a shorter PEG spacer, leading to different solubility and steric properties.
Biotin-PEG4-amine: Contains an amine group instead of an azide, used for different types of conjugation reactions.
Biotin-PEG5-DBCO: Contains a DBCO group instead of an azide, used for strain-promoted alkyne-azide cycloaddition reactions.
Uniqueness: Biotin-PEG5-azide is unique due to its combination of a biotin moiety, a PEG spacer, and an azide group, making it highly versatile for various bioconjugation and click chemistry applications. The PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for efficient and selective reactions with alkyne-containing molecules .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKDMBFPMTVAW-ZJOUEHCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)


![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)


![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)






